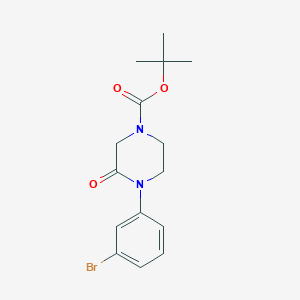

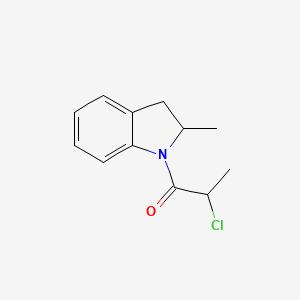

tert-Butyl 4-(3-bromophenyl)-3-oxopiperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-Butyl 4-(3-bromophenyl)-3-oxopiperazine-1-carboxylate” is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that the compound’s structure and properties can be inferred from its name and similar compounds1234.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of a compound can be deduced from its molecular formula. The molecular formula of a similar compound, “tert-Butyl 4-((3-bromophenyl)sulfonyl)piperazine-1-carboxylate”, is C15H21BrN2O4S2. However, the exact molecular structure of “tert-Butyl 4-(3-bromophenyl)-3-oxopiperazine-1-carboxylate” is not specified in the available resources.

Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve electrophilic aromatic substitution6. However, the specific chemical reactions involving “tert-Butyl 4-(3-bromophenyl)-3-oxopiperazine-1-carboxylate” are not detailed in the available resources.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its structure and similar compounds. For instance, “tert-Butyl 4-((3-bromophenyl)sulfonyl)piperazine-1-carboxylate” has a molecular weight of 405.31 and is a solid at room temperature2. However, the specific physical and chemical properties of “tert-Butyl 4-(3-bromophenyl)-3-oxopiperazine-1-carboxylate” are not detailed in the available resources.

Applications De Recherche Scientifique

Stereoselective Syntheses

Stereoselective Synthesis of Piperidine Derivatives : The compound has been utilized in the stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate and its derivatives, offering a pathway to cis and trans isomers through reactions with L-selectride and Mitsunobu reaction conditions, followed by alkaline hydrolysis (Boev et al., 2015).

Synthesis of Jak3 Inhibitor Intermediates

Jak3 Inhibitor Synthesis : It serves as an important intermediate in synthesizing novel protein tyrosine kinase Jak3 inhibitors. A detailed synthesis procedure outlines efficient methods to produce tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, demonstrating the versatility of similar compounds in drug development (Chen Xin-zhi, 2011).

Structural Analyses and Hydrogen Bond Studies

Crystal Structure Analysis : Studies include the crystal structure analysis of related compounds, revealing configurations and hydrogen bonding patterns that are crucial for understanding the physical and chemical properties of these molecules (Kolter et al., 1996).

Peptide Mimetics and Chiral Auxiliaries

Peptidomimetics : Research into 1,4-dipiperazino benzenes, utilizing stepwise transition metal-catalyzed N-arylation, illustrates the compound's role in developing peptide helix mimetics, critical for drug design and protein interaction studies (Maity & König, 2008).

Synthetic Methodologies

Dynamic Kinetic Resolution : The compound has been involved in dynamic kinetic resolution processes, serving as a chiral auxiliary for stereoselective alkylation, underscoring its utility in synthesizing enantiomerically pure substances, which are invaluable in the pharmaceutical industry (Kubo et al., 1997).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. A similar compound, “1-BOC-4-(3-Bromophenyl)piperazine”, is harmful by inhalation, in contact with skin, and if swallowed4. However, the specific safety and hazards of “tert-Butyl 4-(3-bromophenyl)-3-oxopiperazine-1-carboxylate” are not detailed in the available resources.

Orientations Futures

The future directions for research on “tert-Butyl 4-(3-bromophenyl)-3-oxopiperazine-1-carboxylate” could include further exploration of its synthesis, properties, and potential applications. However, without more specific information about this compound, it’s challenging to provide detailed future directions.

Propriétés

IUPAC Name |

tert-butyl 4-(3-bromophenyl)-3-oxopiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrN2O3/c1-15(2,3)21-14(20)17-7-8-18(13(19)10-17)12-6-4-5-11(16)9-12/h4-6,9H,7-8,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHZRXKHRUWKBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(3-bromophenyl)-3-oxopiperazine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

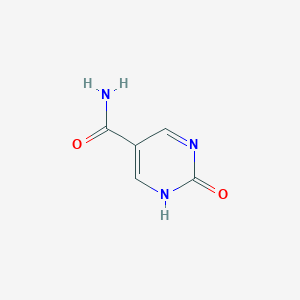

![N-((2-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2842914.png)

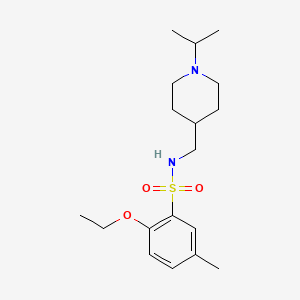

![N-(3-methylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2842918.png)

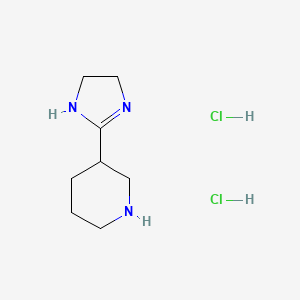

![tert-Butyl N-[1-(pyrimidin-2-yl)azetidin-3-yl]carbamate](/img/structure/B2842921.png)

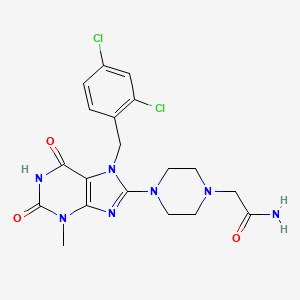

![Ethyl 4-[6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoyl]piperazine-1-carboxylate](/img/structure/B2842936.png)